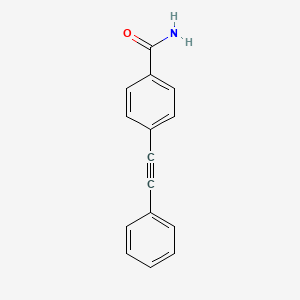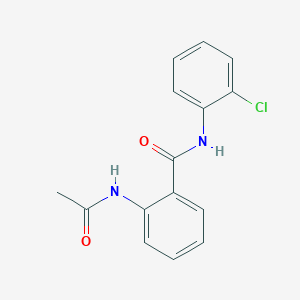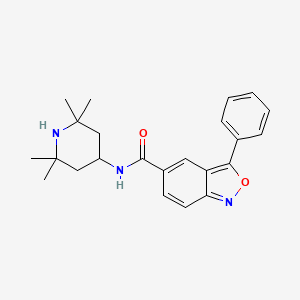
3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide, also known as P7C3, is a small molecule that has gained significant attention in the scientific community due to its potential neuroprotective properties. P7C3 was first discovered in 2010 by a group of scientists at the University of Texas Southwestern Medical Center, who were investigating compounds that could protect neurons from cell death.
作用機序
The exact mechanism of action of 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide is not fully understood, but it is thought to work by activating the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical molecule involved in cellular metabolism and energy production, and has been shown to play a role in neuronal survival.
Biochemical and Physiological Effects:
In addition to its potential neuroprotective properties, 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has also been shown to have other effects on biochemical and physiological processes. For example, 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival. 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has also been shown to increase the activity of the enzyme SIRT1, which is involved in regulating cellular metabolism and energy production.
実験室実験の利点と制限
One advantage of using 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing adverse effects. Additionally, 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has been shown to have a broad range of potential applications in neuroprotection, making it a promising candidate for further research. However, one limitation of using 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide. One area of interest is the potential use of 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide and to identify potential targets for therapeutic intervention. Finally, more studies are needed to determine the safety and efficacy of 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide in human clinical trials.
合成法
The synthesis of 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide involves several steps, including the reaction of 2-aminobenzoxazole with 4-(2,2,6,6-tetramethylpiperidin-4-yl)aniline, followed by the addition of phenyl isocyanate. The resulting compound is then purified by column chromatography to yield 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide.
科学的研究の応用
3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has been shown to have potential neuroprotective properties in a variety of preclinical models, including in vitro and in vivo studies. Specifically, 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has been shown to promote the survival of newborn neurons in the hippocampus, a brain region critical for learning and memory. Additionally, 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has been shown to protect against neuronal death in models of Parkinson's disease and traumatic brain injury.
特性
IUPAC Name |
3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-22(2)13-17(14-23(3,4)26-22)24-21(27)16-10-11-19-18(12-16)20(28-25-19)15-8-6-5-7-9-15/h5-12,17,26H,13-14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMZNVAYMGTJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

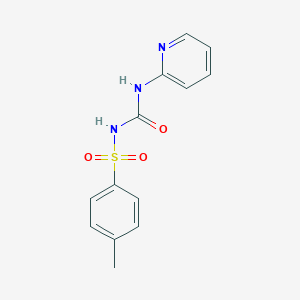
![N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B7464015.png)
![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide](/img/structure/B7464017.png)
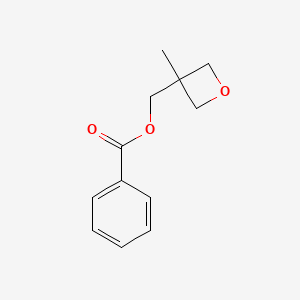
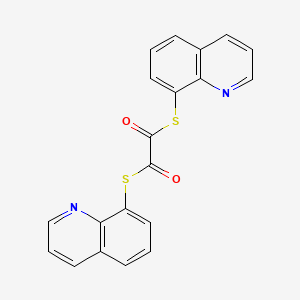

![2-[(4-methylphenyl)sulfonylamino]-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B7464065.png)
![[1,1,1,3,3,3-Hexafluoro-2-[4-[(4-methoxybenzoyl)amino]phenyl]propan-2-yl] 4-fluorobenzoate](/img/structure/B7464069.png)
![Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate](/img/structure/B7464070.png)
![N-methyl-5-[(tetrazolo[1,5-b]pyridazin-6-ylamino)methyl]thiophene-2-sulfonamide](/img/structure/B7464077.png)
![1-Cyclohexyl-3-[[4-(2,2-dicyanoethenyl)phenyl]carbamoyl]-1-methylsulfonylurea](/img/structure/B7464083.png)
![N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7464085.png)
